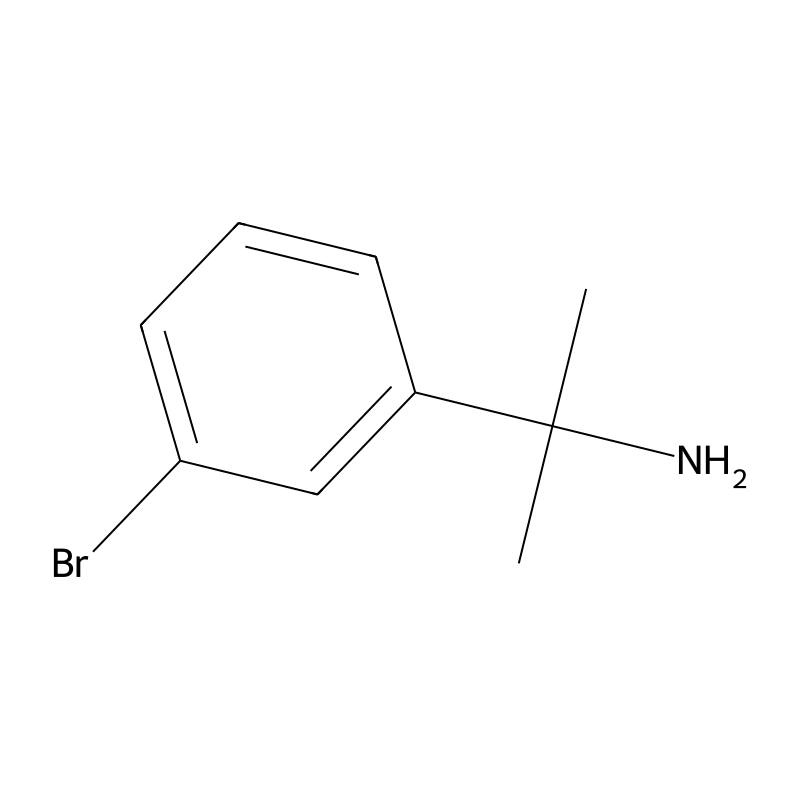

1-(3-Bromophenyl)-1-methylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry

-(3-Bromophenyl)-1-methylethylamine (1-(3-BP-1)ME) is a chemical compound with potential applications in medicinal chemistry due to the presence of a central amine group and a bromophenyl ring. The amine group can be modified to create various derivatives, potentially leading to new drugs with diverse therapeutic properties.

Studies have explored the use of 1-(3-BP-1)ME derivatives as anticonvulsant agents. Research suggests that these derivatives may act by modulating voltage-gated sodium channels in the nervous system, potentially offering a novel approach to treating epilepsy [].

Furthermore, 1-(3-BP-1)ME derivatives have been investigated for their potential as antidepressant agents. Studies suggest that these derivatives may interact with the serotonergic system in the brain, which is implicated in mood regulation []. However, further research is needed to fully understand their efficacy and mechanism of action.

1-(3-Bromophenyl)-1-methylethylamine is an organic compound with the molecular formula C₉H₁₂BrN and a CAS number of 74702-93-5. This compound features a bromophenyl group attached to a secondary amine, which contributes to its unique chemical properties. It is primarily recognized for its role in scientific research, particularly in studies related to neurotransmitter systems.

There is no current information available on the specific mechanism of action of 1-(3-Bromophenyl)-1-methylethylamine.

As with any unknown compound, it is advisable to handle 1-(3-Bromophenyl)-1-methylethylamine with caution due to lack of specific safety data. Here are some general considerations:

- Potential skin and eye irritant: Amines can be irritating to the skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Suspected moderate toxicity: Aromatic amines can have a range of toxicities depending on the specific structure.

- Alkylation: The secondary amine group can undergo alkylation with suitable alkylating agents, leading to the formation of more complex amines .

- Acylation: It can also participate in acylation reactions, which involve the introduction of an acyl group into the molecule, modifying its reactivity and biological properties .

- Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can facilitate electrophilic substitution reactions, making it a reactive site for further chemical modifications .

Several synthesis methods have been reported for 1-(3-Bromophenyl)-1-methylethylamine:

- Direct Amine Synthesis: One common method involves the reaction of 3-bromobenzaldehyde with isopropylamine under acidic conditions to yield the desired amine .

- Reduction Reactions: Another approach may include the reduction of corresponding nitro or imine precursors, allowing for the introduction of the amine functionality while preserving the bromophenyl group.

This compound is primarily utilized as a research chemical. Its applications include:

- Neuroscience Research: Studying the effects of neurotransmitter dynamics.

- Pharmaceutical Development: Investigating potential therapeutic agents targeting neuropsychiatric disorders due to its structural similarity to known psychoactive substances .

Interaction studies involving 1-(3-Bromophenyl)-1-methylethylamine focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary studies suggest that it may exhibit significant interactions with serotonin and dopamine receptors, warranting further investigation into its potential as a psychoactive agent .

Several compounds share structural similarities with 1-(3-Bromophenyl)-1-methylethylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Bromophenyl)-1-methylethylamine | C₉H₁₂BrN | Similar structure but with para-bromine substitution. |

| (R)-1-(3-bromophenyl)ethanamine | C₈H₁₀BrN | Lacks the methyl group; different pharmacological properties. |

| 1-(2-Bromophenyl)-1-methylethylamine | C₉H₁₂BrN | Has a different position of bromine; may exhibit different biological activity. |

Uniqueness

The unique feature of 1-(3-Bromophenyl)-1-methylethylamine lies in its specific bromination pattern and the presence of the methylethylamine moiety, which influences both its chemical reactivity and biological activity compared to related compounds.